molecular formula C31H38N6O B14259327 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- CAS No. 171566-21-5

2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-

Katalognummer: B14259327
CAS-Nummer: 171566-21-5
Molekulargewicht: 510.7 g/mol
InChI-Schlüssel: RPAHQXJHIFOMDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- is a complex organic compound with the molecular formula C31H38N6O. It is known for its unique structure, which includes two pyridinyl groups attached to a propanol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- typically involves the reaction of 1,3-diaminopropan-2-ol with 6-methyl-2-pyridylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. These interactions can lead to the hydrolysis of phosphodiester bonds in diribonucleotides, among other effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- is unique due to its specific substitution pattern on the pyridinyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in forming stable metal complexes and exploring new catalytic processes .

Eigenschaften

CAS-Nummer

171566-21-5

Molekularformel

C31H38N6O

Molekulargewicht

510.7 g/mol

IUPAC-Name

1,3-bis[bis[(6-methylpyridin-2-yl)methyl]amino]propan-2-ol

InChI

InChI=1S/C31H38N6O/c1-23-9-5-13-27(32-23)17-36(18-28-14-6-10-24(2)33-28)21-31(38)22-37(19-29-15-7-11-25(3)34-29)20-30-16-8-12-26(4)35-30/h5-16,31,38H,17-22H2,1-4H3

InChI-Schlüssel

RPAHQXJHIFOMDH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)CC(CN(CC3=CC=CC(=N3)C)CC4=CC=CC(=N4)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.